molecular formula C17H20N4O3S B2514601 4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide CAS No. 941266-37-1

4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide

Cat. No.: B2514601
CAS No.: 941266-37-1
M. Wt: 360.43
InChI Key: QFVRUCMVXLLTNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyano group, a cyclopropylamino group, and an oxazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide involves multiple steps, each requiring specific reaction conditionsIndustrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular pathways and biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the molecular targets involved .

Comparison with Similar Compounds

When compared to similar compounds, 4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

IUPAC Name

4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-3-21(4-2)25(22,23)14-9-5-12(6-10-14)16-20-15(11-18)17(24-16)19-13-7-8-13/h5-6,9-10,13,19H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVRUCMVXLLTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NC3CC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.